

Terbium-149 for Positron Emission Tomography: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth exploration of the production, radiochemistry, and preclinical applications of **Terbium-149** for PET imaging, offering a unique theranostic radionuclide for oncology research and drug development.

Terbium-149 (149 Tb) is emerging as a radionuclide of significant interest within the nuclear medicine community, uniquely positioned for theranostic applications.[1][2][3] Its decay characteristics, which include the emission of α -particles for therapy and positrons for Positron Emission Tomography (PET) imaging, allow for the combination of diagnosis and treatment using a single isotope.[2][4][5][6][7] This technical guide provides a comprehensive overview of 149 Tb, focusing on its application in PET imaging for researchers, scientists, and professionals in drug development.

Core Properties of Terbium-149

¹⁴⁹Tb possesses a unique combination of decay properties that make it suitable for both therapy and imaging.[2][8] A detailed summary of its physical and decay characteristics is presented in Table 1.



Property	Value	Reference	
Half-life (T _{1,2})	4.118 hours	[9][10]	
Decay Modes			
Alpha (α) emission	16.7%	[2][8][9]	
Positron (β+) emission	7.1%	[2][4][6][7][8][11]	
Electron Capture (EC)	76.2%	[2][8]	
Emission Energies			
α-particle energy	3.97 MeV	[2][4][7]	
Mean β+ energy (Eβ+mean)	730 keV	[4][6][7][11]	
Gamma (γ) radiation	165 keV (26.4%)	[4][6]	
Physical Characteristics			
Linear Energy Transfer (LET)	- 140-142 keV/μm	[2][8][12]	
α-particle tissue range	~25-28 µm	[2][4][8][12]	

Production and Purification of Terbium-149

The production of ¹⁴⁹Tb in sufficient quantities and high purity for clinical research remains a challenge.[2] The primary and most established method involves high-energy proton-induced spallation of tantalum targets, followed by online isotope separation.[2][4]

Table 2: Production Routes for Terbium-149



Production Method	Target Material	Projectile	Key Features	Reference
Spallation	Tantalum	High-energy protons (e.g., 1.4 GeV)	Requires a high- energy proton source and online mass separation (e.g., at ISOLDE/CERN). This method can produce high- purity ¹⁴⁹ Tb.	[2][4][13][14]
Heavy Ion Reaction (Indirect)	Neodymium (¹⁴² Nd)	Carbon-12 ions (¹² C)	This route involves the reaction ¹⁴² Nd(¹² C,5n) ¹⁴⁹ D y, which then decays to ¹⁴⁹ Tb. It is considered a promising alternative for cyclotron-based production.	[9][14]
Heavy Ion Reaction (Direct)	Praseodymium (¹⁴¹ Pr)	Carbon-12 ions (¹² C)	The direct reaction 141Pr(12C,4n)149T b generally results in lower yields compared to the indirect neodymium route.	[9][14]
Light Particle Reaction	Gadolinium (¹⁵² Gd)	Protons (p)	The ¹⁵² Gd(p,4n) ¹⁴⁹ Tb reaction is a	[9][14][15]



potential production pathway, though the low natural abundance of ¹⁵²Gd presents a challenge.

Experimental Protocol: Production and Purification of ¹⁴⁹Tb via Spallation

This protocol is based on the methods employed at the ISOLDE facility at CERN.[4][13]

- Target Irradiation: A tantalum foil target is bombarded with a high-energy proton beam (e.g., 1.4 GeV).
- Online Isotope Separation: The spallation products are released from the target, ionized, and accelerated. The ¹⁴⁹Tb ions are then mass-separated from other reaction byproducts.
- Collection: The mass-separated ¹⁴⁹Tb ion beam is implanted onto a zinc-coated gold catcher foil.
- Radiochemical Purification:
 - The zinc layer of the foil is dissolved.
 - Cation exchange chromatography is employed to separate ¹⁴⁹Tb from isobaric and pseudo-isobaric impurities. A common eluent used is α -hydroxyisobutyric acid.[4][5]
 - Extraction chromatography can be used for further purification.[13]



Production Tantalum Target Proton Irradiation (1.4 GeV) **Spallation Products** Separation Ionization & Acceleration Online Mass Separation Implantation on Zn-coated foil Purification Dissolution of Zn layer Cation Exchange Chromatography

Production and Purification of Terbium-149

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High-purity 149Tb

Figure 1: Workflow for the production and purification of **Terbium-149**.



Radiolabeling of Targeting Molecules with Terbium-149

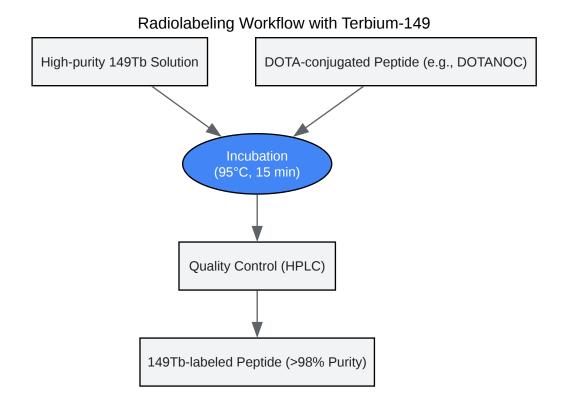
As a radiolanthanide, ¹⁴⁹Tb can be stably chelated using conventional macrocyclic chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1][4] This allows for the labeling of a wide range of DOTA-functionalized targeting vectors, including peptides and antibodies, that are established for other radiolanthanides like Lutetium-177.[4]

Experimental Protocol: Radiolabeling of DOTANOC with ¹⁴⁹Tb

The following protocol is a generalized procedure based on preclinical studies.[4][5]

- Reagent Preparation:
 - Prepare a solution of high-purity ¹⁴⁹Tb in a suitable buffer, such as α-hydroxyisobutyric acid (pH ~4.7).[4][5]
 - Prepare a solution of the DOTA-conjugated peptide (e.g., DOTANOC) in high-purity water.
- Radiolabeling Reaction:
 - Add the DOTANOC solution to the ¹⁴⁹Tb solution.
 - Incubate the reaction mixture at 95°C for 15 minutes.[4][5]
- · Quality Control:
 - Determine the radiochemical purity of the resulting ¹⁴⁹Tb-DOTANOC using highperformance liquid chromatography (HPLC).[4][5]
 - A radiochemical purity of >98% is typically achieved.[4][5][16]





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Figure 2: General workflow for radiolabeling with **Terbium-149**.

Preclinical PET Imaging with Terbium-149

The positron emission from ¹⁴⁹Tb allows for in vivo visualization of the distribution of ¹⁴⁹Tb-labeled radiopharmaceuticals using PET imaging.[4][6] This "alpha-PET" capability is a significant advantage, enabling dosimetry and treatment response assessment with the same radionuclide used for therapy.[2][6]

Preclinical Studies with ¹⁴⁹Tb-DOTANOC and ¹⁴⁹Tb-PSMA-617

Preclinical studies have successfully demonstrated the feasibility of PET imaging with 149Tb.



- 149Tb-DOTANOC: In a study using nude mice with AR42J tumor xenografts, PET/CT scans performed 2 hours after injection of ~7 MBq of 149Tb-DOTANOC showed clear tumor visualization.[4][5] The images demonstrated specific uptake in the tumors with residual activity in the kidneys and bladder, consistent with the known excretion pathway of DOTANOC.[5]
- ¹⁴⁹Tb-PSMA-617: PET/CT imaging in mice with PSMA-positive PC-3 PIP tumors after injection of 5 MBq of ¹⁴⁹Tb-PSMA-617 confirmed selective accumulation of the radioligand in the tumor xenografts.[16]

Table 3: Summary of Preclinical PET Imaging Studies with 149Tb

Radiopharm aceutical	Tumor Model	Injected Activity	Imaging Timepoint	Key Findings	Reference
¹⁴⁹ Tb- DOTANOC	AR42J (somatostatin receptor- positive)	~7 MBq	2 hours post- injection	Distinct visualization of tumors, with homogenous radioactivity distribution within the tumor.	[4][5]
¹⁴⁹ Tb-PSMA- 617	PC-3 PIP (PSMA- positive)	5 MBq	Not specified	Confirmed selective accumulation in PSMA-positive tumors.	[16]
¹⁴⁹ Tb-cm09 (folate conjugate)	KB (folate receptor- positive)	Not specified for imaging	Not specified for imaging	Demonstrate d therapeutic efficacy in tumor- bearing mice.	[15][17][18]



Experimental Protocol: Preclinical PET/CT Imaging

The following is a general protocol for in vivo PET/CT imaging in a mouse model.

- Animal Model: Utilize tumor-bearing mice (e.g., nude mice with xenografts).
- Radiopharmaceutical Administration: Intravenously inject the ¹⁴⁹Tb-labeled compound (e.g., 5-7 MBq of ¹⁴⁹Tb-DOTANOC or ¹⁴⁹Tb-PSMA-617).[4][5][16]
- Anesthesia: Anesthetize the mouse using isoflurane/oxygen for the duration of the scan.
- PET Scan: Acquire PET data at a specified time point post-injection (e.g., 2 hours). The acquisition time may be around 30 minutes.[5]
- CT Scan: Perform a CT scan for anatomical co-registration.
- Image Reconstruction and Analysis: Reconstruct the PET and CT images and co-register them for analysis of the radiopharmaceutical's biodistribution.

Biological Signaling Pathways

The efficacy of ¹⁴⁹Tb-based radiopharmaceuticals is dependent on the specific targeting of biological pathways overexpressed in cancer cells.

 Somatostatin Receptor Signaling (for DOTANOC): DOTANOC targets somatostatin receptor subtype 2 (SSTR2), which is frequently overexpressed in neuroendocrine tumors. Upon binding of ¹⁴⁹Tb-DOTANOC, the complex is internalized, leading to the localized delivery of α-particle radiation to the cell. This induces DNA double-strand breaks and subsequent cell death.



149Tb-DOTANOC Tumor Cell SSTR2 Receptor Binding Internalization Radiation Delivery Nucleus DNA α-particle emission Double-Strand Breaks

Somatostatin Receptor Targeting with 149Tb-DOTANOC

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Cell Death

Figure 3: Simplified signaling pathway for SSTR2-targeted alpha therapy.



 PSMA-Targeted Pathway (for PSMA-617): PSMA-617 binds to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer.
 Similar to the SSTR2 pathway, binding of ¹⁴⁹Tb-PSMA-617 leads to internalization and delivery of the cytotoxic α-particle payload to the cancer cell.[16]

Conclusion and Future Perspectives

Terbium-149 stands out as a promising radionuclide for the development of next-generation theranostics. Its ability to enable PET imaging provides a significant advantage for preclinical research and has the potential to guide personalized radionuclide therapies in the future. The "alpha-PET" capability allows for in vivo confirmation of tumor targeting and dosimetry calculations, which are crucial for optimizing therapeutic efficacy while minimizing toxicity.[4][6] [16]

Challenges related to the production and availability of ¹⁴⁹Tb need to be addressed to facilitate its broader application and clinical translation.[2][6] However, the ongoing research and the unique theranostic properties of ¹⁴⁹Tb make it a compelling candidate for advancing cancer treatment and personalized medicine. The ability to use the same radionuclide for both high-resolution PET imaging and potent targeted alpha therapy is a paradigm that holds great promise for the future of nuclear medicine.[1][19]

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- To cite this document: BenchChem. [Terbium-149 for Positron Emission Tomography: A
 Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1202998#terbium-149-positron-emission-for-pet-imaging-applications]

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